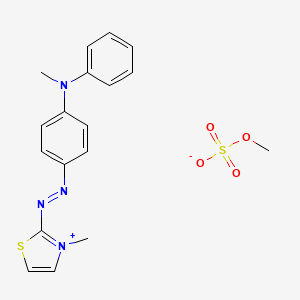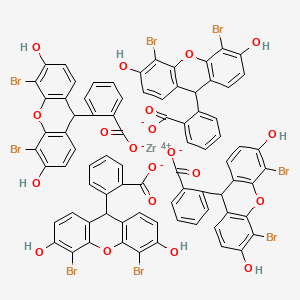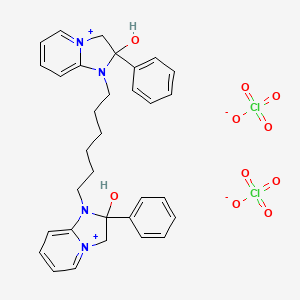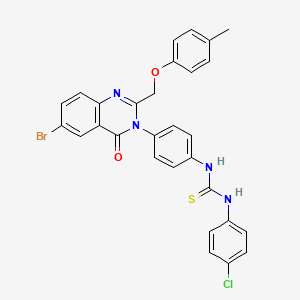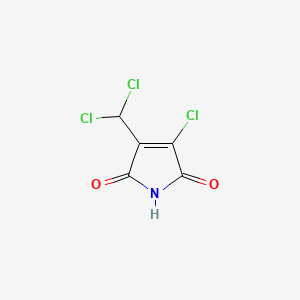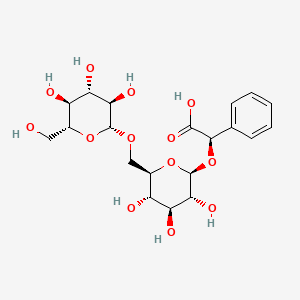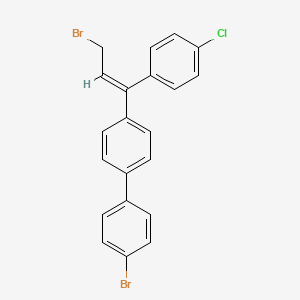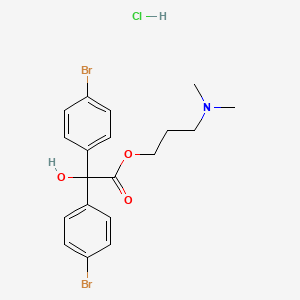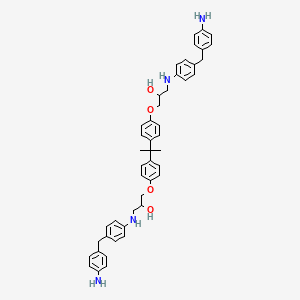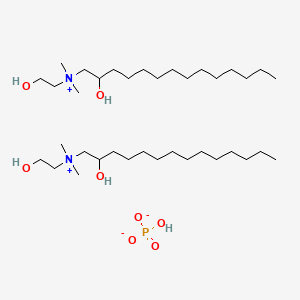
1H-Pyrazol-4-amine, 3-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazol-4-amine, 3-(4-methylphenyl)- is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of an amine group at the 4-position and a 4-methylphenyl group at the 3-position
Preparation Methods
The synthesis of 1H-Pyrazol-4-amine, 3-(4-methylphenyl)- can be achieved through several synthetic routes. One common method involves the reaction of p-methyl-benzoylacetonitrile with phenylhydrazine in ethanol under reflux conditions . This reaction typically yields the desired pyrazole derivative with good efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1H-Pyrazol-4-amine, 3-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Cyclization: Pyrazole derivatives can undergo cyclization reactions to form more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups at the amine position.
Scientific Research Applications
1H-Pyrazol-4-amine, 3-(4-methylphenyl)- has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: Pyrazole compounds are used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1H-Pyrazol-4-amine, 3-(4-methylphenyl)- involves its interaction with specific molecular targets. For instance, in antileishmanial activity, it may inhibit key enzymes in the parasite’s metabolic pathways . Molecular docking studies have shown that pyrazole derivatives can fit into the active sites of target proteins, leading to inhibition of their function .
Comparison with Similar Compounds
1H-Pyrazol-4-amine, 3-(4-methylphenyl)- can be compared with other similar compounds, such as:
3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-5-amine: This compound has a phenyl group at the 1-position, which may alter its bioactivity and chemical properties.
3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine: The presence of a fluorine atom can significantly impact the compound’s reactivity and biological activity.
Properties
CAS No. |
91857-95-3 |
|---|---|
Molecular Formula |
C10H11N3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
5-(4-methylphenyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C10H11N3/c1-7-2-4-8(5-3-7)10-9(11)6-12-13-10/h2-6H,11H2,1H3,(H,12,13) |
InChI Key |
WQHCOAVWNAPALA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=NN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


